

spectroscopic data comparison of 5-Phenyl-2-pentanone and its isomers

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Compound of Interest

Compound Name: 5-Phenyl-2-pentanone

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A Comprehensive Spectroscopic Comparison of 5-Phenyl-2-pentanone and Its Isomers

This guide provides a detailed comparative analysis of the spectroscopic data for **5-phenyl-2-pentanone** and its structural isomers: 1-phenyl-2-pentanone, 3-phenyl-2-pentanone, and 4-phenyl-2-pentanone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a valuable resource for the identification and differentiation of these isomeric compounds through common spectroscopic techniques.

Introduction

5-Phenyl-2-pentanone and its isomers share the same molecular formula ($C_{11}H_{14}O$) and molecular weight (162.23 g/mol), making their differentiation by mass spectrometry alone challenging without careful analysis of fragmentation patterns.^{[1][2][3]} However, their distinct structural arrangements give rise to unique spectroscopic signatures in Nuclear Magnetic Resonance (1H NMR and ^{13}C NMR) and Infrared (IR) spectroscopy. Understanding these differences is crucial for unambiguous structure elucidation in chemical synthesis and analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **5-phenyl-2-pentanone** and its isomers.

1H NMR Spectral Data

Table 1: ^1H NMR Chemical Shifts (δ , ppm) in CDCl_3

Proton Assignment	5-Phenyl-2-pentanone	1-Phenyl-2-pentanone[4]	3-Phenyl-2-pentanone	4-Phenyl-2-pentanone
-CH ₃ (ketone)	~2.1	-	~2.0	~2.1
-CH ₂ - (adjacent to C=O)	~2.4	~2.4 (t)	-	~2.7 (d)
-CH ₂ - (adjacent to phenyl)	~2.6 (t)	~3.6 (s)	-	-
-CH ₂ - (middle of chain)	~1.9 (quintet)	~1.6 (sextet)	-	-
-CH- (adjacent to phenyl)	-	-	~3.4 (t)	~3.2 (sextet)
Aromatic protons	~7.1-7.3 (m)	~7.1-7.3 (m)	~7.1-7.3 (m)	~7.1-7.3 (m)
Other Aliphatic Protons	-	~0.9 (t, -CH ₃)	~1.6 (quintet, -CH ₂ -), ~0.8 (t, -CH ₃)	~1.2 (d, -CH ₃)

Note: Some values are estimated based on typical chemical shifts for similar functional groups.

^{13}C NMR Spectral Data

Table 2: ^{13}C NMR Chemical Shifts (δ , ppm) in CDCl_3

Carbon Assignment	5-Phenyl-2-pentanone	1-Phenyl-2-pentanone	3-Phenyl-2-pentanone	4-Phenyl-2-pentanone[5]
C=O	~208	~209	~211	~208
-CH ₃ (ketone)	~30	-	~27	~31
-CH ₂ - (adjacent to C=O)	~45	~45	-	~52
-CH ₂ - (adjacent to phenyl)	~35	~52	-	-
-CH ₂ - (middle of chain)	~28	~17	-	-
-CH- (adjacent to phenyl)	-	-	~60	~39
Aromatic C (substituted)	~142	~134	~143	~146
Aromatic C (unsubstituted)	~126-128	~127-129	~127-129	~127-128
Other Aliphatic Carbons	-	~14 (-CH ₃)	~25 (-CH ₂ -), ~12 (-CH ₃)	~22 (-CH ₃)

Note: Some values are estimated based on typical chemical shifts for similar functional groups.

IR Spectral Data

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode	5-Phenyl-2-pentanone	1-Phenyl-2-pentanone[6]	3-Phenyl-2-pentanone	4-Phenyl-2-pentanone
C=O stretch	~1715	~1715	~1715	~1715
Aromatic C=C stretch	~1600, ~1495, ~1450	~1605, ~1495, ~1455	~1600, ~1495, ~1450	~1600, ~1495, ~1450
Aromatic C-H stretch	>3000	>3000	>3000	>3000
Aliphatic C-H stretch	<3000	<3000	<3000	<3000
Aromatic C-H bend (out of plane)	~745, ~700	~740, ~700	~750, ~700	~760, ~700

Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragments (m/z)

Fragment	5-Phenyl-2-pentanone	1-Phenyl-2-pentanone[7]	3-Phenyl-2-pentanone	4-Phenyl-2-pentanone[5]
[M] ⁺	162	162	162	162
[M-CH ₃] ⁺	147	147	147	147
[M-C ₃ H ₇] ⁺	119	119	119	119
[C ₇ H ₇] ⁺ (tropylium ion)	91	91	91	91
[C ₆ H ₅ CH ₂] ⁺	91	91	91	91
[CH ₃ CO] ⁺	43	43	43	43
McLafferty Rearrangement	104	92	120	120

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data are outlined below.

^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Set the spectral width to cover the range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[8]
 - Set the spectral width to cover the range of carbon chemical shifts (typically 0-220 ppm).
 - Employ a relaxation delay (d1) of 1-2 seconds for qualitative spectra.[8]
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum and perform baseline correction.

- Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).[8]

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest.
- Data Acquisition:
 - Place the sample holder in the IR spectrometer.
 - Record a background spectrum of the empty cell or salt plates.
 - Record the sample spectrum. The instrument software will automatically subtract the background spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

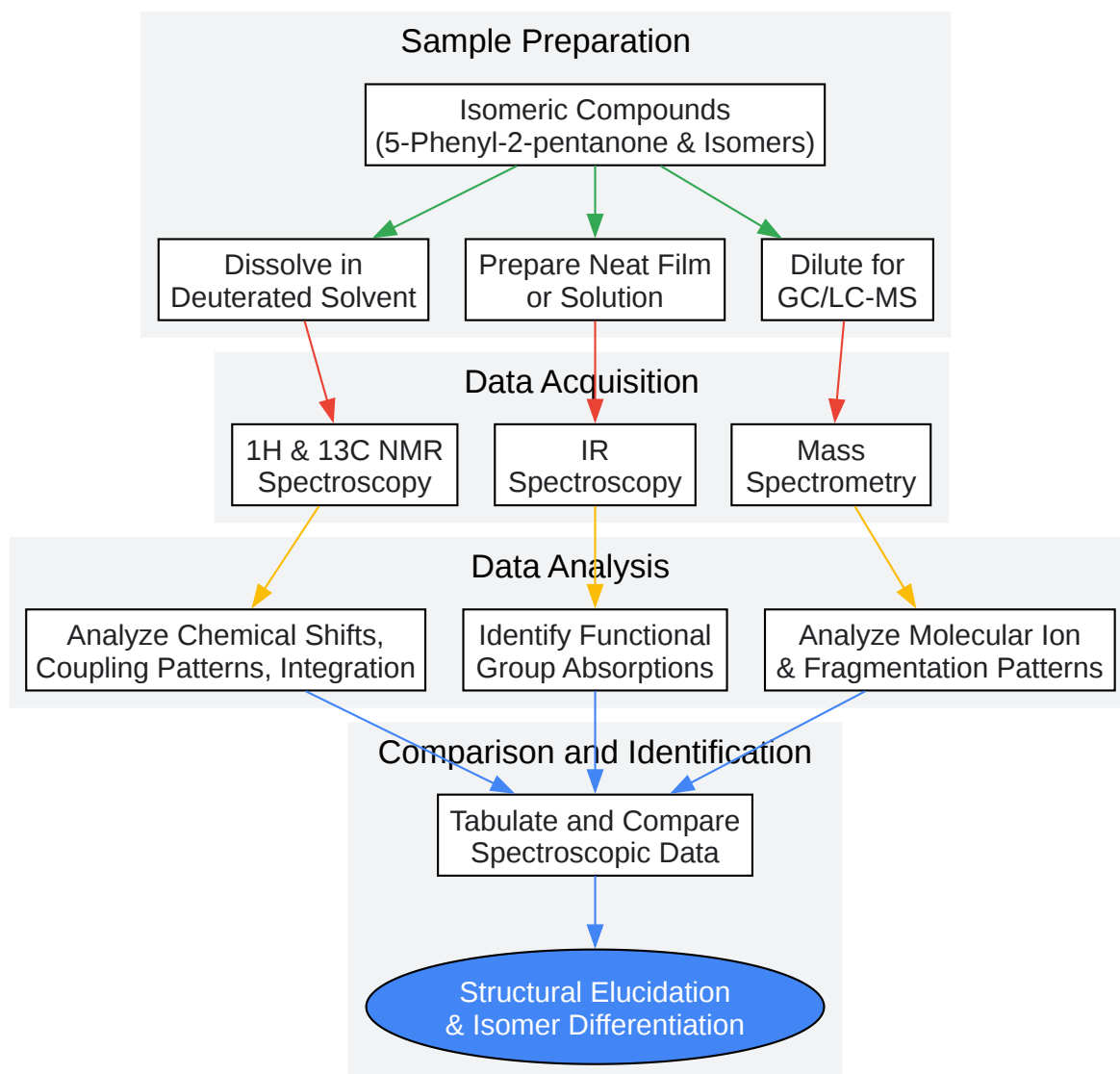
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
- Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[9]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of isomers.

Spectroscopic Comparison Workflow

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